molecular formula C14H30BrO3P B1670520 Diethyl 10-bromodecylphosphonate CAS No. 272785-01-0

Diethyl 10-bromodecylphosphonate

Cat. No.: B1670520
CAS No.: 272785-01-0
M. Wt: 357.26 g/mol
InChI Key: PBVOAQOMHCJLCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 10-bromodecylphosphonate typically involves the reaction of 10-bromodecanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 10-bromodecylphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

Diethyl 10-bromodecylphosphonate (DBDP) is a phosphonate compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to facilitate targeted protein degradation, which is a promising approach in drug development, particularly for cancer therapies. This article explores the biological activity of DBDP, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₄H₃₀BrO₃P
  • Molecular Weight : 357.26 g/mol
  • CAS Number : 272785-01-0

DBDP acts as a linker that connects two different ligands within PROTACs. One ligand targets an E3 ubiquitin ligase, while the other targets the specific protein intended for degradation. This dual-targeting mechanism allows DBDP to exploit the ubiquitin-proteasome system, leading to the selective degradation of target proteins. This is particularly advantageous over traditional small molecule inhibitors, as it can reduce systemic toxicity and overcome drug resistance.

In Vitro Studies

  • Targeted Protein Degradation : DBDP has been shown to effectively link ligands that promote the degradation of various oncoproteins involved in cancer progression. For instance, studies indicated that PROTACs incorporating DBDP could degrade proteins such as BRD4 and others associated with tumor growth .
  • Cell Cycle and Apoptosis : Research has demonstrated that DBDP-linked PROTACs can induce apoptosis in cancer cells by degrading anti-apoptotic proteins. This mechanism was observed in various cancer cell lines, showing significant reductions in cell viability .
  • Autophagy Modulation : DBDP also plays a role in autophagy regulation by targeting proteins involved in this cellular process. This can enhance the clearance of damaged organelles and proteins, contributing to cellular homeostasis .

Case Studies

  • A study published in EBioMedicine highlighted the efficacy of DBDP-containing PROTACs in degrading BET proteins, which are implicated in various cancers. The results showed a marked decrease in tumor growth in xenograft models treated with these compounds .
  • Another investigation focused on the use of DBDP as part of PROTACs targeting estrogen receptors in breast cancer cells. The findings indicated that these PROTACs significantly inhibited cell proliferation and induced apoptosis .

Drug Development

DBDP's role as a linker in PROTAC technology positions it as a crucial component in developing targeted therapies for diseases such as cancer. Its ability to facilitate specific protein degradation opens new avenues for therapeutic interventions that can bypass traditional resistance mechanisms.

Bioconjugation

The bromine atom in DBDP serves as an excellent leaving group for nucleophilic substitution reactions, allowing for efficient bioconjugation with biomolecules. This property is utilized for enhancing drug delivery systems and improving the pharmacokinetic profiles of therapeutic agents .

Summary Table of Biological Activities

Biological Activity Description
Targeted Protein DegradationEfficiently degrades specific oncoproteins via PROTAC technology
Induction of ApoptosisPromotes cell death in cancer cells by targeting anti-apoptotic proteins
Autophagy RegulationEnhances clearance of damaged cellular components through targeted degradation
BioconjugationFacilitates attachment to biomolecules for improved drug delivery

Properties

IUPAC Name

1-bromo-10-diethoxyphosphoryldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30BrO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVOAQOMHCJLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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